molecular formula C7H10OS B13593734 3-(Furan-3-yl)propane-1-thiol

3-(Furan-3-yl)propane-1-thiol

Cat. No.: B13593734
M. Wt: 142.22 g/mol
InChI Key: DMBYZKRHFSYGLZ-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)propane-1-thiol is an organic compound that features a furan ring attached to a propane-1-thiol group This compound is of interest due to its unique chemical structure, which combines the aromatic properties of the furan ring with the reactivity of the thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)propane-1-thiol typically involves the reaction of furan derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a furan derivative reacts with a thiol in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production time compared to batch synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-3-yl)propane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)propane-1-thiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the furan ring provides aromatic stability, while the thiol group offers a site for various chemical modifications .

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

3-(furan-3-yl)propane-1-thiol

InChI

InChI=1S/C7H10OS/c9-5-1-2-7-3-4-8-6-7/h3-4,6,9H,1-2,5H2

InChI Key

DMBYZKRHFSYGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CCCS

Origin of Product

United States

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